

# Unveiling GLPG2737: A Deep Dive into its Aliases and Scientific Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GLPG2737  |           |
| Cat. No.:            | B12384668 | Get Quote |

Mechelen, Belgium - **GLPG2737**, a novel small molecule with significant therapeutic potential, has been a subject of extensive research in recent years. Known primarily for its role as a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, this compound is also identified in scientific literature under several alternative names, including ABBV-2737 and compound 52. Its systematic IUPAC name is 3-cyclobutyl-N-(N,N-dimethylsulfamoyl)-1-(4-fluorophenyl)-4-(4-methoxy-[1,4'-bipiperidin]-1'-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide[1][2][3].

This technical guide provides a comprehensive overview of **GLPG2737**, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to characterize its activity. The information is tailored for researchers, scientists, and professionals in the field of drug development.

## **Dual Modality: A CFTR Corrector and Inhibitor**

GLPG2737 exhibits a dual mechanism of action depending on the cellular context. In the realm of cystic fibrosis (CF), it functions as a potent Type 2 corrector of the F508del-CFTR mutation, the most common genetic defect in CF patients[4]. This mutation leads to the misfolding and subsequent degradation of the CFTR protein, preventing its trafficking to the cell surface.

GLPG2737 aids in the proper folding of the F508del-CFTR protein within the endoplasmic reticulum, facilitating its transport to the cell membrane and thereby increasing the number of functional chloride channels[1][5].



Conversely, in the context of autosomal dominant polycystic kidney disease (ADPKD), **GLPG2737** acts as a CFTR inhibitor[6][7][8]. By blocking the CFTR channel, it reduces the secretion of chloride ions into kidney cysts, a key driver of cyst growth and expansion[9].

## **Quantitative Profile of GLPG2737**

The efficacy and potency of **GLPG2737** have been quantified in various preclinical models. The following tables summarize the key in vitro and in vivo data.

In Vitro Efficacy in Cystic Fibrosis Models

| Parameter                 | Cell Line                                                             | Condition                                             | Value        | Reference |
|---------------------------|-----------------------------------------------------------------------|-------------------------------------------------------|--------------|-----------|
| EC50                      | Human Bronchial<br>Epithelial (HBE)<br>cells<br>(F508del/F508de<br>l) | With Potentiator                                      | 497 ± 189 nM | [10][11]  |
| EC50                      | Human Bronchial<br>Epithelial (HBE)<br>cells<br>(F508del/F508de<br>l) | With C1<br>Corrector<br>(GLPG2222) and<br>Potentiator | 18 ± 6 nM    | [10][11]  |
| CFTR Activity<br>Increase | F508del-CFTR                                                          | With Potentiator<br>(GLPG1837) and<br>C1 Corrector    | 8-fold       | [12][13]  |

# In Vitro and In Vivo Efficacy in Polycystic Kidney Disease Models



| Parameter                             | Model                          | Measurement                 | Value                 | Reference |
|---------------------------------------|--------------------------------|-----------------------------|-----------------------|-----------|
| IC50                                  | mIMCD-3 cells                  | Chloride Flux<br>Inhibition | 2.41 μΜ               | [8][9]    |
| IC50                                  | Wild-type<br>mIMCD-3 cells     | Cyst Growth<br>Inhibition   | 2.36 μΜ               | [8][9]    |
| IC50                                  | Pkd1 Knockout<br>mIMCD-3 cells | Cyst Growth<br>Inhibition   | 2.5 μΜ                | [1][8][9] |
| Cyst Growth Prevention                | Human ADPKD kidney cells       | Forskolin-<br>induced       | ~40% at 10 μM         | [8][9]    |
| Cyst Area<br>Reduction                | Metanephric<br>Organ Cultures  | -                           | ~67% at 10 μM         | [7][8]    |
| Cyst Number<br>Reduction              | Metanephric<br>Organ Cultures  | -                           | ~46% at 10 μM         | [7][8]    |
| Projected Cyst<br>Volume<br>Reduction | Pkd1RC/RC<br>mouse model       | In vivo                     | Significant reduction | [1]       |

# **Signaling Pathways and Mechanisms of Action**

The distinct roles of **GLPG2737** in CF and ADPKD are governed by its interaction with the CFTR protein and its subsequent impact on cellular signaling.







Click to download full resolution via product page

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medkoo.com [medkoo.com]
- 2. GLPG 2737 AdisInsight [adisinsight.springer.com]
- 3. GLPG2737 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. molbiolcell.org [molbiolcell.org]
- 6. glpg.com [glpg.com]
- 7. karger.com [karger.com]
- 8. GLPG2737, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GLPG2737, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators [frontiersin.org]
- 12. Discovery of GLPG2737, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of GLPG2737, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling GLPG2737: A Deep Dive into its Aliases and Scientific Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384668#alternative-names-for-glpg2737-in-scientific-literature]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com